molecular formula C15H12I2O4 B223729 Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] CAS No. 1177-16-8

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

Cat. No. B223729
CAS RN: 1177-16-8
M. Wt: 418.28 g/mol
InChI Key: ZJFKDRQLHABQHQ-IAGONARPSA-N
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Description

Glyoxal-bis-2,4-DNPH is a derivative of 2,4-Dinitrophenylhydrazine, also known as Brady’s reagent . It is a substituted hydrazine that is often used for qualitative testing of carbonyl groups associated with aldehydes and ketones .


Synthesis Analysis

Commercial bulk glyoxal is made and reported as a 40% solution in water by weight . Glyoxal may be synthesized in the laboratory by oxidation of acetaldehyde with selenious acid or by ozonolysis of benzene .


Molecular Structure Analysis

The molecular formula of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is C14H10N8O8 .


Chemical Reactions Analysis

The aqueous reaction mixture produced by the oxidation of acetaldehyde with HNO3 was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione and glycolic acid .


Physical And Chemical Properties Analysis

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] has a melting point of 320-328 °C (decomp), a predicted boiling point of 615.8±65.0 °C, and a predicted density of 1.73±0.1 g/cm3 . It is slightly soluble in DMSO and Chloroform, and very slightly soluble in Ethyl Acetate . It is a solid and its color ranges from Dark Orange to Very Dark Orange .

Scientific Research Applications

  • Chromatographic Analysis : It has been used in the chromatographic identification of carbonyl compounds, particularly in thin-layer chromatography. Studies have focused on resolving mixtures of glyoxal, methylglyoxal, and diacetyl bis[(2,4-dinitrophenyl)hydrazones] (Ronkainen, 1967).

  • Asymmetric Suzuki-Miyaura Cross-Couplings : It's been used as a ligand in phosphine-free, asymmetric Suzuki-Miyaura cross-couplings, showing high catalytic activity and excellent enantioselectivities (Bermejo et al., 2008).

  • Organic Host Molecules : As an organic host molecule, Glyoxal bis-hydrazones have shown specificity in forming crystal lattices with 1,4-dioxane (Jayant & Das, 2016).

  • Catalysis in Organic Reactions : It has been explored as a ligand in phosphine-free Suzuki-Miyaura reactions and Mizoroki-Heck reactions, showing efficiency in producing coupling products in good yields (Mino et al., 2003; Mino et al., 2005; Mino et al., 2006).

  • Radiosensitizer Fragmentation Study : In studies related to 2-nitroimidazole radiosensitizers, glyoxal has been identified as a product, analyzed as its bis (2,4-dinitrophenylhydrazone) derivative (Raleigh & Liu, 1984).

  • Protection and Analysis of Glycols : The compound has been used in the reversible protection of oligomeric ethylene glycols, allowing for an integrated scheme for purification and analysis (Warshawsky & Shoef, 1984).

  • Analytical Applications : Its applications in spectrophotometric determination of microgram amounts of calcium in waters and foods have been explored (Silva & Valcárcel, 1980).

  • Pharmaceutical Research : Glyoxal bis(phenylhydrazone) has been investigated as a promoter for CuI-catalyzed O-arylation of phenols with bromoarenes (Liu, Li, & Yang, 2009).

properties

IUPAC Name

N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5+,16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKDRQLHABQHQ-IAGONARPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

CAS RN

1177-16-8
Record name NSC525025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
B Duval, RH Hall, BK Howe - Journal of Applied Chemistry, 1952 - Wiley Online Library
… a mixture of the acetal (few drops) with a solution of 2 : 4-dinitrophenylhydrazine in methanol containing a little concentrated sulphuric acid gave glyoxal bis-2 : 4-dinitrophenylhydrazone…
Number of citations: 3 onlinelibrary.wiley.com
CP Shaipanich - 1971 - search.proquest.com
document have been used, the quality is heavily dependent upon the quality of Page 1 LGGLGGGGGGGG GG aaLLL This dissertation was produced from a microfilm copy of the …
Number of citations: 0 search.proquest.com
SM McElvain, CH Stammer - Journal of the American Chemical …, 1953 - ACS Publications
The bromination product (II) of 1, 2-diethoxyethylene (I) has been converted to bromodiethoxyethylene (III), which is found to add either ethanol or water inboth possible directions. …
Number of citations: 16 pubs.acs.org
JE McCormick, RS McElhinney - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Reproducible methods are described for the preparation of 3,4-epoxytetrahydrothiophen 1,1-dioxide and trans-tetrahydrothiophen-3,4-diol 1,1-dioxide by acid-catalysed reactions of 2,5-…
Number of citations: 9 pubs.rsc.org
GR Delpierre, FW Eastwood, GE Gream… - Journal of the …, 1966 - pubs.rsc.org
Structure (XXIII) is suggested for ostreogrycin A, an antibiotic produced by the soil organism Streptomyces ostreogriseus. Acid hydrolysis of “perhydro A,” prepared by complete …
Number of citations: 44 pubs.rsc.org
VR Grassie - 1946 - escholarship.mcgill.ca
Two specially synthesized cellulose nitrates are subjected to thermal decomposition, for the purpose of gaining information regarding the reaction mechanism. For these studies, an all-…
Number of citations: 2 escholarship.mcgill.ca
JR Dyer - 1954 - search.proquest.com
The chemistry of natural produots of potent physlologioaction has reoeived Increased attention in the past severaldeoades. Due to the effective cllnioal application of manyantiblotlos, …
Number of citations: 7 search.proquest.com
RA Basson, TA Du Plessis - Analyst, 1967 - pubs.rsc.org
A method is given for the determination of glycoladehyde by oxidation with perchloric acid and reaction with 2,4-dinitrophenylhydrazine. The resulting compound is extracted with …
Number of citations: 10 pubs.rsc.org
DA Van Dorp, JF Arens… - Recueil des Travaux …, 1951 - Wiley Online Library
… The substance is the osazone glyoxal-bis-2 : 4-dinitrophenyl hydrazone, the melting point is not depressed on admixture with an authentic sample, …
Number of citations: 29 onlinelibrary.wiley.com
近藤尚志 - 分析化学, 1970 - jstage.jst.go.jp
セファロスポリン C は, 2, 4-ジニトロフェニルヒドラジンの過塩素酸溶液と沸騰水浴中で加熱すると, 黄色のグリオキサール・ビス 2, 4-ジニトロフェニルヒドラゾンを生成するから, これを濾取し, テトラ…
Number of citations: 5 www.jstage.jst.go.jp

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